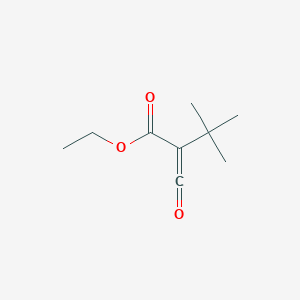
Ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is known for its unique structure, which includes a carbonyl group and an ethyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate typically involves the alkylation of enolate ions. Enolate ions are nucleophilic and react with electrophilic alkyl halides in an S_N2 reaction . The reaction conditions often include the use of sodium ethoxide in ethanol to generate the enolate ion, which then reacts with an alkyl halide to form the desired ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are less commonly disclosed due to proprietary processes.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form the corresponding carboxylic acid and alcohol.
Reduction: It can be reduced to primary alcohols using reagents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides and nucleophiles under S_N2 conditions.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Substitution: Substituted esters.
Aplicaciones Científicas De Investigación
Ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate involves its interaction with nucleophiles and electrophiles. The ester group can undergo nucleophilic attack, leading to various chemical transformations. The carbonyl group is particularly reactive and can participate in addition and substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simpler ester with similar reactivity but a different structure.
Methyl butyrate: Another ester with a pleasant odor, used in flavoring agents.
Ethyl propionate: Similar ester with different alkyl groups.
Uniqueness
Ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate is unique due to its specific structure, which includes a dimethyl-substituted carbonyl group. This structure imparts distinct chemical properties and reactivity compared to other esters .
Propiedades
Número CAS |
51552-63-7 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
InChI |
InChI=1S/C9H14O3/c1-5-12-8(11)7(6-10)9(2,3)4/h5H2,1-4H3 |
Clave InChI |
PNLICWBPYPGFSO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



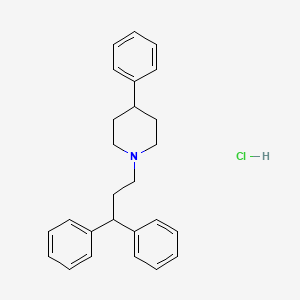
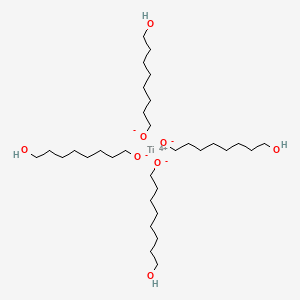

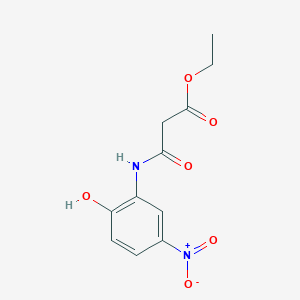
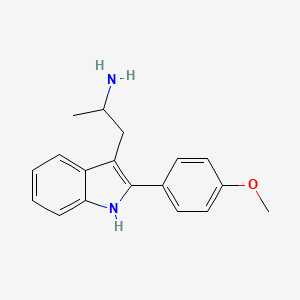
![N,N-Diethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14660176.png)
![(Z)-but-2-enedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile](/img/structure/B14660182.png)


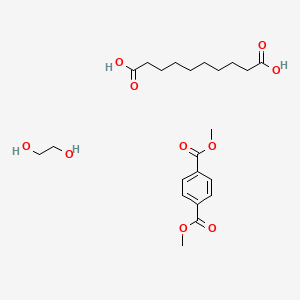
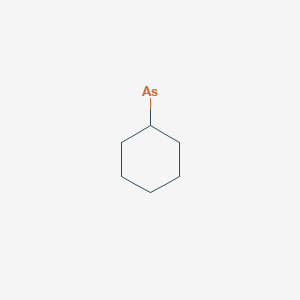
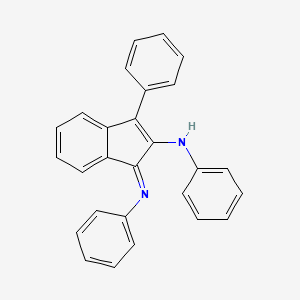
![7-{[(2-Hexyldecyl)oxy]methyl}pentadecane](/img/structure/B14660223.png)
